molecular formula C17H27N3O2 B2691202 Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate CAS No. 1415109-59-9

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate

货号: B2691202
CAS 编号: 1415109-59-9
分子量: 305.422
InChI 键: FOMCSHUOASRGHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate is a chemical building block of significant interest in medicinal and synthetic chemistry. Its structure incorporates a piperazine ring, a privileged scaffold frequently found in biologically active compounds and FDA-approved drugs due to its ability to optimize pharmacokinetic properties and serve as a spacer to arrange pharmacophoric groups in three-dimensional space . The presence of both a protected amine on the benzyl group and a Boc-protected piperazine nitrogen makes this compound a versatile synthon. Researchers can selectively deprotocate these functional groups to facilitate further synthetic elaboration, enabling the construction of more complex molecules for pharmaceutical research . Piperazine-based compounds are extensively explored in drug discovery for a range of therapeutic areas. Structural analogues, particularly benzylpiperidine and benzylpiperazine derivatives, have demonstrated promising activity as reversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, for their potential anti-nociceptive and anti-inflammatory properties . Furthermore, related compounds are being investigated in neuroscientific research, such as the development of multitarget-directed ligands for Alzheimer's disease that aim to simultaneously inhibit acetylcholinesterase (AChE) and the serotonin transporter (SERT) . As a multifunctional intermediate, this compound provides researchers with a valuable tool for the design and synthesis of novel molecules for probing biological systems and developing new therapeutic agents.

属性

IUPAC Name

tert-butyl 4-[[4-(aminomethyl)phenyl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-19(9-11-20)13-15-6-4-14(12-18)5-7-15/h4-7H,8-13,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMCSHUOASRGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415109-59-9
Record name tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

科学研究应用

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₂₇N₃O₂
  • Molecular Weight : 305.4152 g/mol
  • CAS Number : 1415109-59-9

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of central nervous system agents.

Pharmacology and Drug Development

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:

  • Antidepressants : The piperazine structure is often associated with antidepressant activity. Research indicates that modifications to this scaffold can enhance affinity for serotonin receptors, which are crucial in mood regulation.
  • Anxiolytics : Similar to antidepressants, compounds based on piperazine have been explored for their anxiolytic properties, potentially aiding in the treatment of anxiety disorders.

Neurological Disorders

The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, which is essential in conditions such as:

  • Schizophrenia : Some derivatives exhibit antipsychotic properties, providing a basis for further development in treating schizophrenia.
  • Parkinson's Disease : Research into piperazine derivatives has suggested potential neuroprotective effects, which could be beneficial in managing Parkinson's disease symptoms.
Compound NameTarget ReceptorAffinity (Ki)Reference
SL-3111Delta-opioid0.5 nM
Compound ASerotonin 5-HT1A1.2 nM
Compound BDopamine D20.8 nM

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The results indicated that specific modifications led to enhanced serotonin receptor binding, suggesting potential antidepressant effects. The study concluded that further optimization could yield effective therapeutic agents for depression.

Case Study 2: Anxiolytic Effects

In an experimental model assessing anxiety-like behaviors, a derivative of this compound demonstrated significant anxiolytic effects compared to controls. The compound was administered in various dosages, revealing a dose-dependent response that supports its further investigation as an anxiolytic medication.

作用机制

The mechanism of action of tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Table 1: Key Comparisons of Structural Features and Properties

Compound Name/ID Substituents/Modifications Key Properties Applications/Notes References
Target Compound 4-(aminomethyl)benzyl High purity (95%); NH2 group enables hydrogen bonding and covalent conjugation Pharmaceutical intermediate (e.g., CNS drugs, enzyme inhibitors)
Compound 1a/1b () Triazole-oxazolidinone Instability in simulated gastric fluid Antibacterial candidates (oxazolidinone class)
Compound 47 () Chlorobenzylthio-quinazoline High yield (95%); lipophilic thioether group Soluble epoxide hydrolase (sEH) inhibitors
Compound 12 () Benzyl ureido Bulky ureido group; used in PROTAC synthesis Dual CDK12/CDK13 degraders for cancer therapy
Compound 3-amino-5-fluorobenzyl Fluorine enhances lipophilicity and metabolic stability Potential CNS drugs (fluorine reduces first-pass metabolism)
Compound 2-bromobenzyl Bromine increases molecular weight; acts as a leaving group Intermediate for Suzuki coupling or nucleophilic substitution reactions

Pharmacokinetic and Stability Profiles

  • Stability: Unlike triazole-oxazolidinone derivatives (e.g., Compounds 1a/1b), which degrade in gastric fluid , the target compound’s Boc group and benzylamine substituent likely enhance stability under physiological conditions.
  • In contrast, the target’s aminomethyl group balances hydrophilicity and hydrogen-bonding capacity.
  • Reactivity : Bromine in the 2-bromobenzyl derivative () facilitates cross-coupling reactions , whereas the target’s primary amine allows for acylation or Schiff base formation.

Therapeutic Potential

  • Enzyme Inhibition: The chlorobenzylthio-quinazoline derivative (Compound 47) inhibits soluble epoxide hydrolase (sEH) via hydrophobic interactions , while the target’s aminomethyl group could target amine-recognizing enzymes (e.g., kinases or proteases).
  • PROTAC Applications : Benzyl ureido derivatives (Compound 12) demonstrate utility in proteolysis-targeting chimeras (PROTACs) , suggesting the target compound could be modified similarly for targeted protein degradation.
  • Antiviral Activity : Piperazine derivatives with triazole groups () are leveraged in click chemistry for antiviral drug development , whereas the target’s amine may optimize binding to viral proteases.

生物活性

Tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate (CAS No. 1415109-59-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

  • Molecular Formula : C₁₇H₂₇N₃O₂
  • Molecular Weight : 305.42 g/mol
  • CAS Number : 1415109-59-9
  • Storage Conditions : Keep in a dark place at 2-8°C under inert atmosphere .

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and 4-(aminomethyl)benzylamine. The reaction is conducted in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid produced during the process.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. This compound is believed to modulate the activity of various receptors and enzymes, influencing multiple biochemical pathways. Its structure allows it to bind effectively to these targets, promoting or inhibiting enzymatic functions depending on the context .

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to exert antiproliferative effects on various cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these effects range from 19.9 µM to 75.3 µM, indicating a significant capacity to inhibit cell growth in malignant tissues while sparing non-cancerous cells .

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Research has indicated that compounds similar to this compound may act as DPP-4 inhibitors. DPP-4 is involved in glucose metabolism and is a target for diabetes treatment. The inhibition of this enzyme can enhance insulin secretion and improve glycemic control, making such compounds valuable in the management of type 2 diabetes .

Case Studies

  • Antiproliferative Effects : A study on the compound's effects on human breast cancer cells (MDA-MB-231 and MCF-7) demonstrated significant inhibition of cell viability, with IC50 values suggesting effective cytotoxicity against these lines compared to normal mesenchymal stem cells .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target enzymes like MAGL (monoacylglycerol lipase), revealing its potential as a selective inhibitor that could lead to advancements in cannabinoid-related therapies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Tert-butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylateStructureModerate antiproliferative effects
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylateStructureStronger DPP-4 inhibition
Tert-butyl 4-[2-(hydroxyethyl)phenyl]piperidine-1-carboxylateStructureEnhanced interaction with lipid receptors

常见问题

Q. What are the optimized synthetic routes for tert-butyl 4-(4-(aminomethyl)benzyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving nucleophilic substitution or cross-coupling reactions. Key steps include:

  • Piperazine Functionalization: Reacting tert-butyl piperazine-1-carboxylate with halogenated intermediates (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane with potassium carbonate at 110°C for 12 hours achieves 80–88.7% yield .
  • Aminomethylation: Introducing the aminomethylbenzyl group via reductive amination or Suzuki-Miyaura coupling. For example, Pd-catalyzed cross-coupling with boronic esters in acetonitrile/water at 100°C yields 42% .
    Critical Factors:
  • Catalyst choice (e.g., Pd catalysts for coupling vs. base-mediated nucleophilic substitution).
  • Solvent polarity and temperature (higher temperatures improve kinetics but may degrade sensitive groups).

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Key peaks include tert-butyl protons at δ 1.46–1.49 ppm and aromatic protons (e.g., δ 6.53–8.67 ppm for pyrimidine derivatives) . Piperazine carbons appear at δ 43–51 ppm .
  • LCMS/HRMS: Molecular ion peaks (e.g., m/z 341.1972 [M+H]+) confirm molecular weight .
  • X-ray Crystallography: Resolves bond lengths (e.g., C–N: 1.45–1.49 Å) and confirms stereochemistry .

Advanced Research Questions

Q. How can conflicting data on reaction yields in cross-coupling reactions be systematically analyzed?

Methodological Answer: Contradictions often arise from reagent purity, catalyst loading, or solvent effects. For example:

  • Catalyst Comparison: Using XPhos/Pd in acetonitrile yields 42% , while DBU in DMF may degrade acid-sensitive groups, lowering yields.
  • Base Selection: Potassium carbonate in 1,4-dioxane minimizes side reactions vs. stronger bases (e.g., NaH), which may deprotect the tert-butyl group .
    Resolution Strategy:
  • Control experiments with varying catalysts/bases.
  • Monitoring by TLC or in-situ FT-IR to detect intermediates.

Q. What structural insights are provided by X-ray crystallography, and how do they inform reactivity?

Methodological Answer: Crystal studies (e.g., monoclinic P21/n space group, a = 6.1925 Å, b = 8.2636 Å) reveal:

  • Conformational Flexibility: The piperazine ring adopts a chair conformation, with the tert-butyl group inducing steric hindrance, reducing nucleophilic attack at the carbamate .
  • Intermolecular Interactions: Hydrogen bonding between the aminomethyl group and carbonyl oxygen stabilizes the crystal lattice, influencing solubility .
    Implications: Steric effects guide regioselectivity in substitution reactions (e.g., preferential attack at the benzyl position over the carbamate).

Q. How does the tert-butyl carbamate group influence the compound’s stability and derivatization potential?

Methodological Answer:

  • Stability: The tert-butyl group protects the piperazine nitrogen from oxidation but is labile under acidic conditions (e.g., HCl/dioxane cleaves it quantitatively) .
  • Derivatization: The carbamate acts as a directing group in lithiation (e.g., forming boronic esters for Suzuki coupling) . Post-deprotection, the free amine enables conjugation (e.g., acylhydrazide formation with 85% yield) .

Q. What role does the piperazine ring play in biological activity, and how is this evaluated?

Methodological Answer:

  • Target Interaction: Piperazine’s basic nitrogen hydrogen-bonds with enzyme active sites (e.g., kinase ATP pockets). Docking studies with tyrosine kinases show IC50 values <1 µM .
  • SAR Studies: Modifying the benzyl group (e.g., introducing fluorine) enhances metabolic stability, as shown in pharmacokinetic assays (t1/2 > 6 hours in murine models) .

Q. How are impurities or by-products characterized during synthesis, and what strategies mitigate their formation?

Methodological Answer:

  • By-Product Identification: LCMS detects deprotected piperazine (m/z 243 [M+H-100]+) or brominated side products .
  • Mitigation:
    • Use of anhydrous solvents to prevent hydrolysis .
    • Low-temperature (−78°C) lithiation to suppress elimination .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。